4,7-Phenanthroline-5,6-dione dinitrate
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Overview
Description
4,7-Phenanthroline-5,6-dione dinitrate is a chemical compound known for its unique structure and versatile applications in various scientific fields. It is derived from 4,7-phenanthroline-5,6-dione, a compound that has been extensively studied for its redox properties and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-phenanthroline-5,6-dione dinitrate typically involves the nitration of 4,7-phenanthroline-5,6-dione. This process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of nitrate groups . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,7-Phenanthroline-5,6-dione dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
4,7-Phenanthroline-5,6-dione dinitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-phenanthroline-5,6-dione dinitrate involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in redox reactions. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
4,7-Phenanthroline-5,6-dione: The parent compound, known for its redox properties and coordination chemistry.
1,10-Phenanthroline-5,6-dione: A similar compound with slightly different structural properties and reactivity.
Uniqueness: Its ability to form stable complexes with metal ions and its antimicrobial properties make it a unique and valuable compound in scientific research .
Properties
CAS No. |
84803-45-2 |
---|---|
Molecular Formula |
C12H8N4O8 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
nitric acid;4,7-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4) |
InChI Key |
MRENBCICIKFZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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